4-Fluoro-2-((2-fluorobenzyl)oxy)benzaldehyde

Description

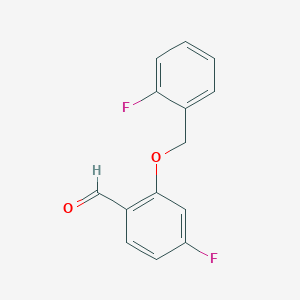

4-Fluoro-2-((2-fluorobenzyl)oxy)benzaldehyde is a fluorinated aromatic aldehyde characterized by a benzaldehyde core substituted with a fluorine atom at the para position and a 2-fluorobenzyloxy group at the ortho position. Its synthesis typically involves the oxidation of benzylic alcohols or nucleophilic substitution reactions, though yields are modulated by steric and electronic effects of substituents .

Properties

IUPAC Name |

4-fluoro-2-[(2-fluorophenyl)methoxy]benzaldehyde | |

|---|---|---|

| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C14H10F2O2/c15-12-6-5-10(8-17)14(7-12)18-9-11-3-1-2-4-13(11)16/h1-8H,9H2 | |

| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

GOPSVGPASLJTKM-UHFFFAOYSA-N | |

| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1=CC=C(C(=C1)COC2=C(C=CC(=C2)F)C=O)F | |

| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C14H10F2O2 | |

| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

248.22 g/mol | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 4-Fluoro-2-((2-fluorobenzyl)oxy)benzaldehyde typically involves the reaction of 4-fluorobenzaldehyde with 2-fluorobenzyl bromide in the presence of a base such as potassium carbonate. The reaction is carried out in a solvent like acetone at elevated temperatures (around 60°C) for several hours .

Industrial Production Methods

Industrial production methods for this compound often involve similar synthetic routes but on a larger scale. The reaction conditions are optimized for higher yields and purity, and the product is purified using techniques such as column chromatography .

Chemical Reactions Analysis

Types of Reactions

4-Fluoro-2-((2-fluorobenzyl)oxy)benzaldehyde undergoes various chemical reactions, including:

Oxidation: The aldehyde group can be oxidized to form the corresponding carboxylic acid.

Reduction: The aldehyde group can be reduced to form the corresponding alcohol.

Substitution: The fluorine atoms can be substituted with other functional groups under appropriate conditions.

Common Reagents and Conditions

Oxidation: Common oxidizing agents include potassium permanganate (KMnO4) and chromium trioxide (CrO3).

Reduction: Common reducing agents include sodium borohydride (NaBH4) and lithium aluminum hydride (LiAlH4).

Substitution: Reagents such as nucleophiles (e.g., amines, thiols) can be used for substitution reactions.

Major Products Formed

Oxidation: 4-Fluoro-2-((2-fluorobenzyl)oxy)benzoic acid.

Reduction: 4-Fluoro-2-((2-fluorobenzyl)oxy)benzyl alcohol.

Substitution: Various substituted derivatives depending on the nucleophile used.

Scientific Research Applications

4-Fluoro-2-((2-fluorobenzyl)oxy)benzaldehyde has several applications in scientific research:

Chemistry: It is used as an intermediate in the synthesis of more complex organic molecules.

Biology: It is used in the study of enzyme interactions and as a probe in biochemical assays.

Medicine: It is investigated for its potential use in the development of pharmaceuticals, particularly in the synthesis of compounds with anti-inflammatory and anticancer properties.

Industry: It is used in the production of specialty chemicals and materials.

Mechanism of Action

The mechanism of action of 4-Fluoro-2-((2-fluorobenzyl)oxy)benzaldehyde is primarily related to its ability to interact with specific molecular targets. The aldehyde group can form covalent bonds with nucleophilic sites on proteins and enzymes, potentially inhibiting their activity. The fluorine atoms can enhance the compound’s stability and binding affinity to its targets .

Comparison with Similar Compounds

Key Structural Differences :

| Compound | Substituents | Key Effects |

|---|---|---|

| Target Compound | 4-F, 2-(2-F-benzyloxy) | High electron deficiency; steric hindrance from ortho-benzyloxy group |

| 4-Fluorobenzaldehyde | 4-F only | Simpler structure; higher synthetic yields (96% under optimized conditions) |

| 5-((2-F-BzO)oxy)-2-OH-benzaldehyde | 2-OH, 5-(2-F-benzyloxy) | Enhanced polarity but lower thermal stability |

Physical and Chemical Properties

- Lipophilicity: The 2-fluorobenzyloxy group increases logP compared to non-fluorinated analogs, enhancing membrane permeability in bioactive molecules .

- Thermal Stability : Fluorine’s electron-withdrawing nature stabilizes the aldehyde group against oxidation, as seen in 4-fluoro-2-(trifluoromethyl)benzaldehyde’s commercial viability in high-temperature applications .

- Purity and Handling : 4-Fluorobenzaldehyde derivatives typically achieve >95% purity (HPLC), though ortho-substituted variants may require advanced purification techniques due to byproduct formation .

Market and Industrial Relevance

- 4-Fluoro-2-(trifluoromethyl)benzaldehyde : A closely related compound, it dominates the fluorinated benzaldehyde market with projected growth driven by demand in pharmaceuticals and agrochemicals .

- Cost Considerations : Ortho-fluorinated derivatives are costlier (e.g., $300–$850/g for 4-fluorobenzaldehyde) due to lower yields and complex purification .

Biological Activity

4-Fluoro-2-((2-fluorobenzyl)oxy)benzaldehyde is an organic compound with significant potential in medicinal chemistry due to its unique structural properties. The presence of fluorine atoms enhances its lipophilicity and bioavailability, making it a candidate for various biological activities, including anti-inflammatory and anti-tumor effects. This article reviews the biological activity of this compound, supported by data tables and research findings.

Chemical Structure and Properties

- Molecular Formula : C₁₄H₁₁F₂O₂

- Molecular Weight : Approximately 246.23 g/mol

- Functional Groups : Benzaldehyde and fluorinated benzyl ether

The compound's structure allows for significant interactions with biological macromolecules, which may be mediated through hydrogen bonding or π-π stacking due to its aromatic nature.

Biological Activity Overview

Research indicates that this compound exhibits various biological activities, primarily focusing on its potential as an anti-cancer agent and enzyme inhibitor.

1. Anti-Cancer Activity

Several studies have investigated the anti-cancer properties of similar fluorinated compounds. For instance, compounds with analogous structures have shown promising results against various cancer cell lines:

| Compound Name | Cell Line | IC50 (µM) | Reference |

|---|---|---|---|

| Compound A91 | Diabetic Rat Model | 5.0 | |

| Compound B | MDA-MB-231 (Breast Cancer) | 6.23 | |

| Compound C | PC3 (Prostate Cancer) | 5.64 |

These results suggest that the incorporation of fluorine into the structure can enhance the cytotoxicity against specific cancer types.

2. Enzyme Inhibition

The mechanism of action for this compound may involve inhibition of key enzymes involved in cancer progression and inflammation. For example, compounds structurally related to this benzaldehyde have been shown to inhibit specific cytochrome P450 isoforms, which play a crucial role in drug metabolism and synthesis of bioactive molecules.

Study on Anti-Tumor Activity

In a recent study, researchers evaluated the efficacy of a series of fluorinated benzaldehydes in inhibiting tumor growth in vitro and in vivo. The study highlighted that:

- Treatment Protocol : Mice were treated with varying doses of the compound.

- Results : Significant reduction in tumor size was observed at doses above 10 mg/kg.

- Mechanism : The compound was found to induce apoptosis in cancer cells, evidenced by increased levels of caspase-3 activity.

Study on Enzyme Interaction

Another study focused on the interaction between this compound and specific enzymes:

- Enzyme Targeted : CYP450 isoforms

- Findings : The compound exhibited strong inhibitory effects on CYP3A4 and CYP2D6, leading to altered drug metabolism profiles in treated subjects.

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.